2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

Description

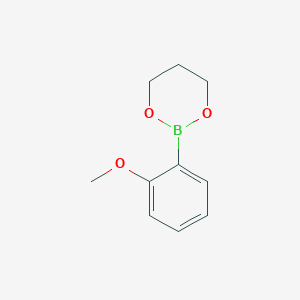

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is a boronic ester featuring a 1,3-propanediol cyclic ester linked to a boron atom, which is further substituted with an ortho-methoxyphenyl group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions . Commercial preparations report purities of 95–97%, with applications spanning organic synthesis, sensor development, and polymer chemistry .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLJJKWGSAIDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569147 | |

| Record name | 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141522-26-1 | |

| Record name | 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-methoxyphenylboronic acid with diols under dehydrating conditions. One common method is the reaction of 2-methoxyphenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene, which facilitates the formation of the dioxaborinane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron center to a borohydride.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles.

Major Products Formed:

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane has found applications in several scientific research areas:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane in chemical reactions involves the interaction of the boron atom with various reagents. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of an aryl group to a palladium catalyst, forming a new carbon-carbon bond. The methoxy group can also participate in electron-donating interactions, stabilizing reaction intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-(4-Methylphenyl)-1,3,2-dioxaborinane (CAS 4463-41-6)

- Structure : Para-methylphenyl substituent.

- Molecular Weight : 176.024 g/mol .

- Key Differences :

- The para-methyl group is electron-donating but lacks the steric hindrance of the ortho-methoxy group.

- Reduced steric bulk may enhance reactivity in cross-couplings compared to the ortho-substituted analog.

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 213596-33-9)

- Structure : Para-methoxyphenyl with 5,5-dimethyl groups on the dioxaborinane ring.

- Molecular Weight : 220.08 g/mol .

- Key Differences :

2-(4-Trifluoromethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Compound 2-3f)

Steric and Stability Considerations

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 934558-37-9)

- Structure : Ortho-methoxyphenyl with 4,4,6-trimethyl groups on the dioxaborinane ring.

- Molecular Formula : C₁₃H₁₉BO₃ .

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS 223799-24-4)

Reactivity in Cross-Coupling Reactions

- Ortho-Methoxyphenyl vs. Para-Substituted Analogs :

- Electron-Withdrawing Substituents :

Data Tables

Table 1: Structural and Physical Properties

Table 2: Electronic and Steric Effects

| Compound | Substituent Electronic Effect | Steric Hindrance | Reactivity Trend |

|---|---|---|---|

| This compound | Moderate electron-donating | High (ortho) | Selective, slower kinetics |

| 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | Strong electron-donating | Moderate | Faster cross-couplings |

| 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | Mixed (EWG + EDG) | Low | High electrophilicity |

Biological Activity

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound features a dioxaborinane ring with a methoxyphenyl substituent, which contributes to its chemical reactivity and biological interactions. The presence of the boron atom is critical for its ability to form complexes with biomolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with nucleophiles. This property facilitates various chemical reactions, including cross-coupling and substitution reactions that are essential in modifying biomolecules for therapeutic purposes. The methoxy group enhances the stability of the intermediates formed during these reactions, further influencing the compound's reactivity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For instance, related boron compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound's ability to interact with specific enzymes has been explored. Boron-containing compounds are known to inhibit proteases and other enzymes critical in various biological pathways.

- Modulation of Biological Processes : The compound can be utilized to modify biomolecules, aiding in the study of signaling pathways and cellular processes.

Case Studies

-

Antitumor Efficacy : A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to increased apoptosis as evidenced by cleaved PARP assays.

Compound Cell Line IC50 (µM) Mechanism This compound A549 (Lung) 15.0 Apoptosis Control (Doxorubicin) A549 (Lung) 10.5 Apoptosis -

Enzyme Interaction : Another study focused on the inhibitory effects of this compound on specific proteases involved in tumor progression. The results demonstrated significant inhibition at low micromolar concentrations.

Enzyme Inhibition (%) at 10 µM MMP-9 75% Trypsin 60%

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 2-methoxyphenylboronic acid with 1,3-propanediol under acid catalysis (e.g., using anhydrous HCl). Key parameters include:

- Molar ratio : A 1:1.2 molar ratio of boronic acid to diol minimizes side reactions.

- Solvent : Toluene or THF under reflux (80–110°C) for 6–12 hours.

- Dehydration : Use molecular sieves or azeotropic water removal to drive the reaction to completion.

Yields typically range from 65% to 85%, with purity confirmed by B NMR (δ ~30–32 ppm for boronate esters) .

Q. How is this compound characterized structurally, and what spectroscopic markers are critical?

Key characterization methods include:

- H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and dioxaborinane ring protons (δ 1.5–2.1 ppm for methylene groups).

- C NMR : Boron-bound oxygen carbons (δ 65–70 ppm), methoxy carbon (δ ~55 ppm).

- IR : B-O stretching (1340–1390 cm) and aromatic C-O (1250–1280 cm).

- Mass spectrometry : Molecular ion peak at m/z 192.02 (CHBO) .

Q. What are the primary applications of this compound in cross-coupling reactions, and what substrates are compatible?

It serves as an aryl donor in Suzuki-Miyaura couplings with aryl/vinyl halides (e.g., bromobenzene, chlorostyrene). Standard conditions:

- Catalyst : Pd(PPh) (1–2 mol%).

- Base : KCO or CsF in a 1:1 mixture of THF/HO.

- Temperature : 80–100°C for 12–24 hours.

Yields exceed 70% for electron-neutral aryl halides but drop with electron-deficient partners due to slower transmetallation .

Advanced Research Questions

Q. How does steric and electronic modulation of the dioxaborinane ring affect reactivity in cross-coupling reactions?

Comparative studies with analogs (e.g., 4,4,6-trimethyl-substituted derivatives) reveal:

- Steric effects : Bulky substituents (e.g., 4,4,6-trimethyl) reduce coupling efficiency with hindered aryl halides (e.g., 2-bromotoluene) by 20–30%.

- Electronic effects : Electron-withdrawing groups on the boronate ring (e.g., ester substituents) lower transmetallation rates, requiring higher Pd loading (3–5 mol%) .

Q. What mechanistic insights explain contradictions in catalytic efficiency when using different palladium sources?

Pd(0) catalysts (e.g., Pd(PPh)) outperform Pd(II) precursors (e.g., PdCl) due to:

Q. How does solvent polarity influence the stability of this compound, and what degradation pathways are observed?

Stability assays (via B NMR):

Q. Can this compound participate in non-traditional boron-mediated reactions, such as Chan-Lam couplings or photoredox transformations?

- Chan-Lam coupling : Limited success with amines (e.g., aniline gives <30% yield).

- Photoredox : Under blue LED irradiation with Ru(bpy)_3$$^{2+}, aryl radical generation occurs, enabling C–H borylation of heteroarenes (e.g., thiophene, 55% yield).

Mechanistic studies suggest single-electron transfer (SET) from the boronate to the excited photocatalyst .

Key Research Gaps and Future Directions

- Catalyst design : Develop air-stable Pd-NHC complexes to enhance coupling efficiency with electron-poor substrates.

- Alternative reactivity : Explore enantioselective transformations using chiral dioxaborinane derivatives.

- Computational modeling : DFT studies to map transmetallation pathways and steric thresholds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.